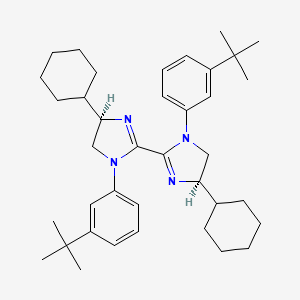
4-Methylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It belongs to the vitamin K group and is often referred to as vitamin K3. This compound is not found naturally and is used as a precursor to synthesize vitamins K1 and K2 .
Méthodes De Préparation
4-Methylnaphthalene-1,2-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 4-methylnaphthalene using hydrogen peroxide in the presence of a catalyst . Industrial production methods often utilize polyoxometalate-based coordination polymers as heterogeneous catalysts to achieve high yields .
Analyse Des Réactions Chimiques
4-Methylnaphthalene-1,2-dione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Applications De Recherche Scientifique
4-Methylnaphthalene-1,2-dione has a broad range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of other quinones and vitamins.
Medicine: It has been studied for its anticancer and antihemorrhagic properties.
Mécanisme D'action
The mechanism of action of 4-Methylnaphthalene-1,2-dione involves its conversion to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone form of the compound, produced by NQO1 . The compound acts as a circulating form of vitamin K, which is crucial for various physiological processes .
Comparaison Avec Des Composés Similaires
4-Methylnaphthalene-1,2-dione is similar to other naphthoquinone derivatives such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds possess anticancer and antihemorrhagic properties.
2-Methyl-1,4-naphthoquinone: . The uniqueness of this compound lies in its synthetic versatility and its role as a precursor in the production of essential vitamins.
Propriétés
Numéro CAS |
7477-57-8 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clé InChI |
CQOLMXXJPNVCME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=O)C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



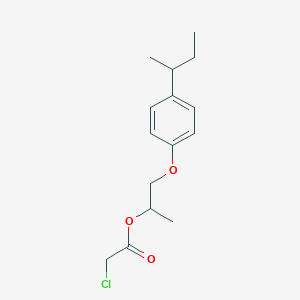
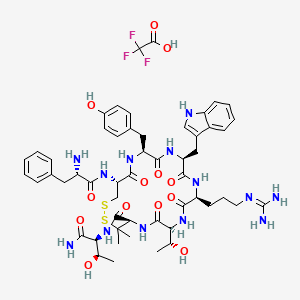

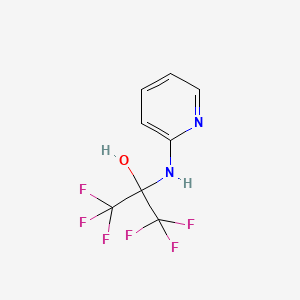
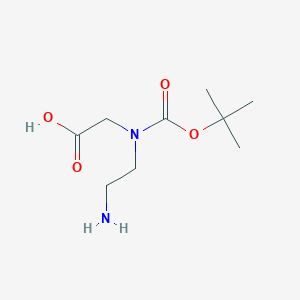
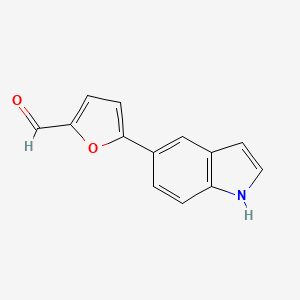
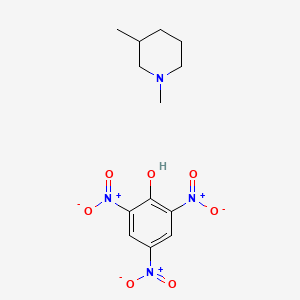
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
